1-Aminopentan-3-ol

TAAR5 Trace Amine GPCR

1-Aminopentan-3-ol (CAS 291535-62-1) is a racemic, bifunctional organic compound classified as a 1,3-amino alcohol on a C5 backbone. It is a combustible liquid with a boiling point of 187.8±13.0 °C at 760 mmHg.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 291535-62-1
Cat. No. B1277956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopentan-3-ol
CAS291535-62-1
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCC(CCN)O
InChIInChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3
InChIKeyRPOTYPSPQZVIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1-Aminopentan-3-ol (CAS 291535-62-1): A Strategic Bifunctional C5 Amino Alcohol Building Block


1-Aminopentan-3-ol (CAS 291535-62-1) is a racemic, bifunctional organic compound classified as a 1,3-amino alcohol on a C5 backbone [1]. It is a combustible liquid with a boiling point of 187.8±13.0 °C at 760 mmHg [2]. The compound presents standard hazards for this class, including acute oral toxicity (H302), skin corrosion/irritation (H315), serious eye damage/irritation (H318), and specific target organ toxicity from single exposure (H335) [3]. It is commercially available primarily as a research chemical with a typical purity of 95% .

The Risk of Substitution: Why 1-Aminopentan-3-ol's C5 1,3-Scaffold Cannot Be Replaced by Generic Amino Alcohols


Direct substitution of 1-Aminopentan-3-ol with other amino alcohols is not scientifically valid due to the critical interplay between its carbon chain length (C5) and the 1,3-relationship of its functional groups [1]. This specific geometry dictates unique physicochemical properties, such as a computed LogP of -0.1 to -0.24, and a defined topological polar surface area of 46.3 Ų, which influence its solubility, membrane permeability, and interactions in biological systems [REFS-1, REFS-2]. Furthermore, its biological activity profile is distinct; for instance, it acts as a weak agonist at the mouse Trace Amine-Associated Receptor 5 (TAAR5) with an EC50 > 10,000 nM [3]. Using a shorter-chain analog like 1-amino-2-propanol or a regioisomer like 5-aminopentan-1-ol would fundamentally alter molecular geometry, resulting in unpredictable changes to binding affinity, metabolic stability, and synthetic utility, thereby compromising the integrity of any research or development program predicated on the specific C5 1,3-amino alcohol scaffold.

Quantitative Differentiation of 1-Aminopentan-3-ol: Comparative Evidence for Procurement Decisions


TAAR5 Receptor Agonism: Quantifying Weak Activity of 1-Aminopentan-3-ol vs. Analogs

In a direct comparison of agonist activity at the mouse TAAR5 receptor, 1-aminopentan-3-ol exhibits an EC50 of >10,000 nM [1]. This weak activity is comparable to that of the shorter-chain analog 1-amino-2-propanol (CAS 78-96-6), which also shows an EC50 of >10,000 nM in the same assay system [2]. While both are weak agonists, this data establishes a baseline for the C5 1,3-amino alcohol scaffold. In contrast, potent agonists for this receptor, such as 3-iodothyronamine (T1AM), have reported EC50 values in the low nanomolar range (e.g., 14-25 nM) [3], highlighting a >1000-fold difference in potency. This quantitative data is crucial for researchers investigating the SAR of TAAR5 ligands, confirming that this specific compound is not a potent agonist.

TAAR5 Trace Amine GPCR Agonist

Physicochemical Property Comparison: C5 1,3-Amino Alcohol vs. Common Analogs

1-Aminopentan-3-ol possesses a distinct physicochemical profile driven by its C5 chain and 1,3-amino alcohol arrangement. It has a computed octanol-water partition coefficient (LogP) of -0.1 [1] or -0.24 [2] and a topological polar surface area (TPSA) of 46.3 Ų [1]. This profile differs significantly from its regioisomer, 5-aminopentan-1-ol (a 1,5-amino alcohol), which has a higher reported LogP of 0.42 [3]. The lower LogP of 1-aminopentan-3-ol indicates it is more hydrophilic and thus would have higher aqueous solubility but potentially lower passive membrane permeability compared to its 1,5-regioisomer [4]. This difference is a direct consequence of the intramolecular hydrogen bonding possible between the 1,3-related functional groups, which reduces the number of hydrogen bond donors available for interaction with the surrounding medium.

Lipophilicity LogP Polar Surface Area Drug-likeness

Commercial Purity Benchmarking: 1-Aminopentan-3-ol vs. Chiral Analogs

The standard commercial purity for the racemic mixture of 1-aminopentan-3-ol is 95% across multiple major chemical suppliers [REFS-1, REFS-2]. This is a critical procurement metric. In comparison, its chiral derivatives, such as (R)-1-aminopentan-3-ol hydrochloride (CAS 1923056-79-4) and (S)-1-aminopentan-3-ol hydrochloride (CAS 1956436-94-4), are also commonly offered at 95% purity [REFS-3, REFS-4], but at a significantly higher cost due to the added complexity of enantioselective synthesis or resolution. This establishes that the racemic compound provides a standard purity threshold at a more accessible price point, which is suitable for applications where stereochemistry is not a critical factor, such as early-stage research or as a precursor to achiral targets.

Purity Quality Control Sourcing Procurement

High-Value Applications for 1-Aminopentan-3-ol: From SAR Studies to Chiral Synthesis


Calibration of Structure-Activity Relationship (SAR) Studies for TAAR5 and Related GPCRs

The weak agonist activity of 1-aminopentan-3-ol at TAAR5 (EC50 > 10,000 nM) [1] makes it an ideal 'negative control' or baseline compound in high-throughput screening campaigns. By establishing a minimal activity threshold, researchers can accurately quantify the potency of novel, more active compounds. Its well-defined, weak activity profile is essential for building robust SAR models for this class of trace amine receptors, providing a critical data point that anchors the low end of the activity spectrum.

Synthetic Precursor for Chiral 1,3-Amino Alcohols via Resolution or Asymmetric Synthesis

The racemic 1-aminopentan-3-ol serves as a cost-effective starting material for generating its enantiopure forms [2]. As evidenced by the commercial availability of (R) and (S) variants at a higher price point, there is a clear demand for the chiral building blocks . The racemate can be resolved using classical methods (e.g., diastereomeric salt formation) or employed in kinetic resolutions. This provides a flexible and economically viable pathway for research groups to access the desired enantiomer for further derivatization into more complex, chiral targets, such as enzyme inhibitors or receptor ligands [3].

Comparative Physicochemical Profiling for Model Drug Discovery Programs

The unique physicochemical profile of 1-aminopentan-3-ol (LogP ~ -0.2, TPSA 46.3 Ų) [1] provides a valuable benchmark for training computational models or developing HPLC methods. Its properties, which are distinct from its regioisomer 5-aminopentan-1-ol [2], allow researchers to probe the impact of specific molecular geometries on parameters like logD, solubility, and chromatographic behavior. This makes it an excellent compound for inclusion in a training set when developing predictive models for absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.

Scaffold for the Synthesis of Heterocyclic Compounds and Linker Systems

The 1,3-amino alcohol motif is a classic precursor in organic synthesis for constructing various heterocycles, including oxazolidines and tetrahydro-1,3-oxazines [1]. The C5 chain length of 1-aminopentan-3-ol provides a specific molecular geometry for the synthesis of these ring systems. Furthermore, the compound's bifunctional nature allows it to act as a linker in bioconjugation chemistry or as a core building block for generating small-molecule libraries aimed at exploring chemical space with defined topological features.

Technical Documentation Hub

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